molecular formula C12H13N3O4S2 B11171909 2-methoxy-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

2-methoxy-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11171909
M. Wt: 327.4 g/mol
InChI Key: ZDNPCZVVABCTEO-UHFFFAOYSA-N
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Description

2-methoxy-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxy group, a phenylsulfonylmethyl group, and an acetamide group attached to the thiadiazole ring

Preparation Methods

The synthesis of 2-methoxy-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form the thiadiazole core. This is followed by the introduction of the phenylsulfonylmethyl group through a sulfonylation reaction, and finally, the methoxy and acetamide groups are added via nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-methoxy-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-methoxy-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can be compared with other thiadiazole derivatives, such as:

    2-amino-1,3,4-thiadiazole: Known for its antimicrobial properties.

    2-mercapto-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals.

    2-phenyl-1,3,4-thiadiazole: Studied for its potential anticancer activity.

What sets this compound apart is the presence of the methoxy and phenylsulfonylmethyl groups, which may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13N3O4S2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C12H13N3O4S2/c1-19-7-10(16)13-12-15-14-11(20-12)8-21(17,18)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15,16)

InChI Key

ZDNPCZVVABCTEO-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=NN=C(S1)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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